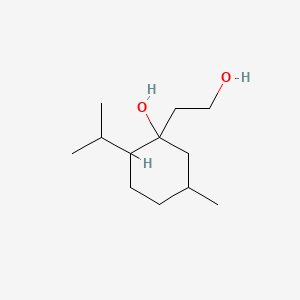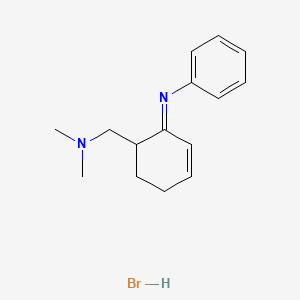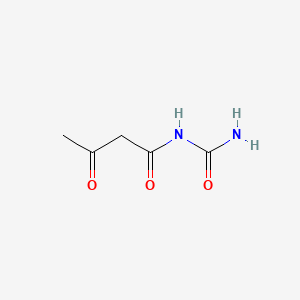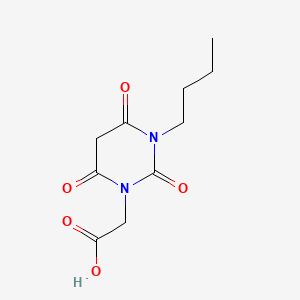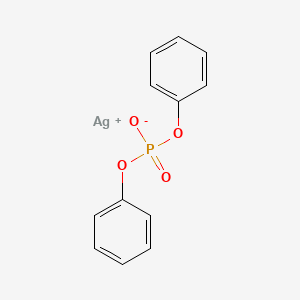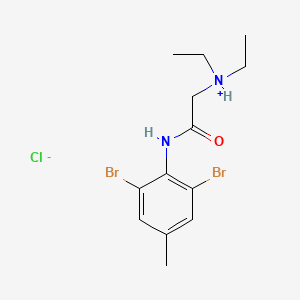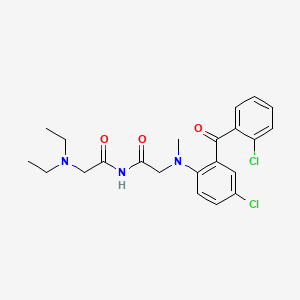![molecular formula C27H52I2N2 B13754990 ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide CAS No. 72-60-6](/img/structure/B13754990.png)
ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of azaniumyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the azaniumyl groups. The reaction conditions typically require precise control of temperature, pressure, and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to ensure high efficiency and yield. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different stereoisomers.
Substitution: The azaniumyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different stereoisomers.
Scientific Research Applications
Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide involves its interaction with specific molecular targets. The azaniumyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide can be compared with other similar compounds, such as:
Tertiary butyl esters: These compounds also have complex structures and are used in various chemical applications.
Naphthalene-substituted aromatic esters: These compounds are synthesized through regioselective C–H bond naphthylation and have diverse applications in organic chemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple azaniumyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72-60-6 |
|---|---|
Molecular Formula |
C27H52I2N2 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C27H52N2.2HI/c1-9-28(5,6)21-15-17-26(3)20(19-21)11-12-22-23-13-14-25(29(7,8)10-2)27(23,4)18-16-24(22)26;;/h20-25H,9-19H2,1-8H3;2*1H/q+2;;/p-2/t20-,21+,22-,23?,24?,25+,26-,27-;;/m0../s1 |
InChI Key |
KZYCULBPHGRLMB-XOTIDMPHSA-L |
Isomeric SMILES |
CC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CC)C)C.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CC)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


